

An In-depth Technical Guide to the Target Binding Kinetics of BMS-605541

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Compound of Interest

Compound Name: BMS-605541

Cat. No.: B10788190

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This technical guide provides a comprehensive overview of the target binding kinetics of **BMS-605541**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts.

Core Target and Mechanism of Action

BMS-605541 is a selective, orally active small molecule inhibitor that targets the kinase activity of VEGFR-2.^[1] The primary mechanism of action for **BMS-605541** is as an ATP-competitive inhibitor.^{[2][3]} This means that it binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade responsible for angiogenesis.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of **BMS-605541** has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for **BMS-605541**.

Target	Parameter	Value (nM)	Reference
VEGFR-2	IC50	23	[1]
VEGFR-2	Ki	49 ± 9	[3][4]
Flk-1 (murine VEGFR-2)	IC50	40	[1]
VEGFR-1	IC50	400	[1]
PDGFR-β	IC50	200	[1]
HUVEC proliferation (VEGF-induced)	IC50	25	[1]

Note: While IC50 and Ki values provide robust measures of inhibitory potency and affinity, specific binding kinetic rate constants (kon and koff) for **BMS-605541** are not readily available in the public domain. The experimental protocol outlined below describes a general method for determining these parameters.

Experimental Protocols

VEGFR-2 Kinase Activity Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of **BMS-605541** against VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- **BMS-605541**
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 96-well microplates
- Microplate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **BMS-605541** in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
- **Reaction Setup:** In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted **BMS-605541** or vehicle control (DMSO).
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its K_m for VEGFR-2.
- **Incubation:** Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
- **Detection:** Stop the reaction and detect the amount of ADP produced (or remaining ATP) using a luminescence-based assay kit according to the manufacturer's instructions.
- **Data Analysis:** The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Determination of Binding Kinetics (k_{on} , k_{off}) using Surface Plasmon Resonance (SPR)

This is a generalized protocol for determining the association (k_{on}) and dissociation (k_{off}) rate constants of a small molecule inhibitor like **BMS-605541** binding to its target protein.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)

- Recombinant human VEGFR-2 kinase domain
- **BMS-605541**
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)

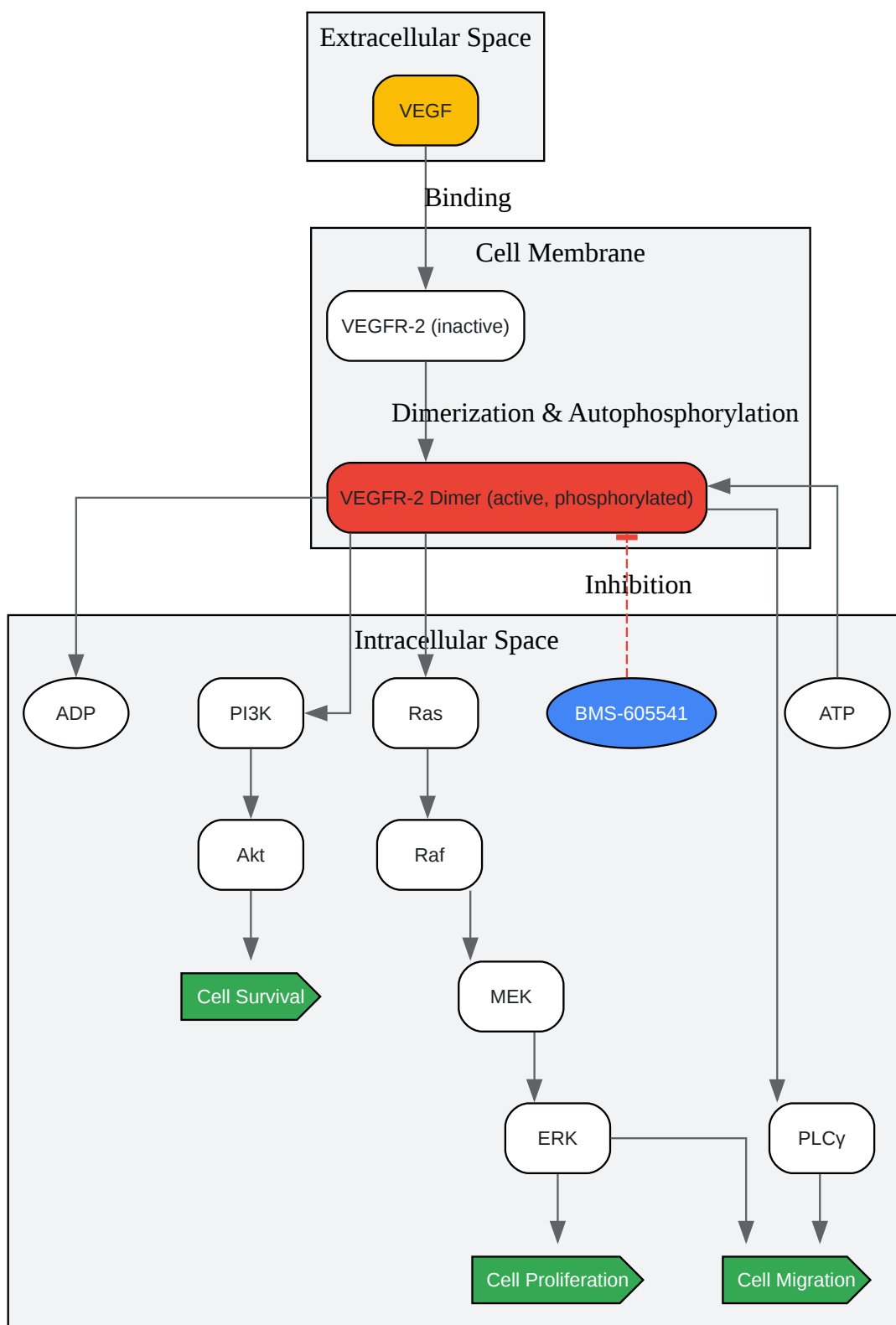
Procedure:

- **Protein Immobilization:** Immobilize the recombinant VEGFR-2 onto the surface of the sensor chip using standard amine coupling chemistry.
- **Analyte Preparation:** Prepare a series of concentrations of **BMS-605541** in the running buffer.
- **Association Phase:** Inject the different concentrations of **BMS-605541** over the sensor surface at a constant flow rate and monitor the binding response (measured in Resonance Units, RU) over time.
- **Dissociation Phase:** After the association phase, switch to a flow of running buffer without the inhibitor and monitor the dissociation of the compound from the receptor over time.
- **Regeneration:** If necessary, regenerate the sensor surface to remove any remaining bound inhibitor before the next injection.
- **Data Analysis:** Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software. This analysis will yield the association rate constant (k_{on}) and the dissociation rate constant (k_{off}). The equilibrium dissociation constant (K_D) can then be calculated as k_{off}/k_{on} .

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. **BMS-605541**, by blocking the ATP-binding site, inhibits these downstream signaling pathways.

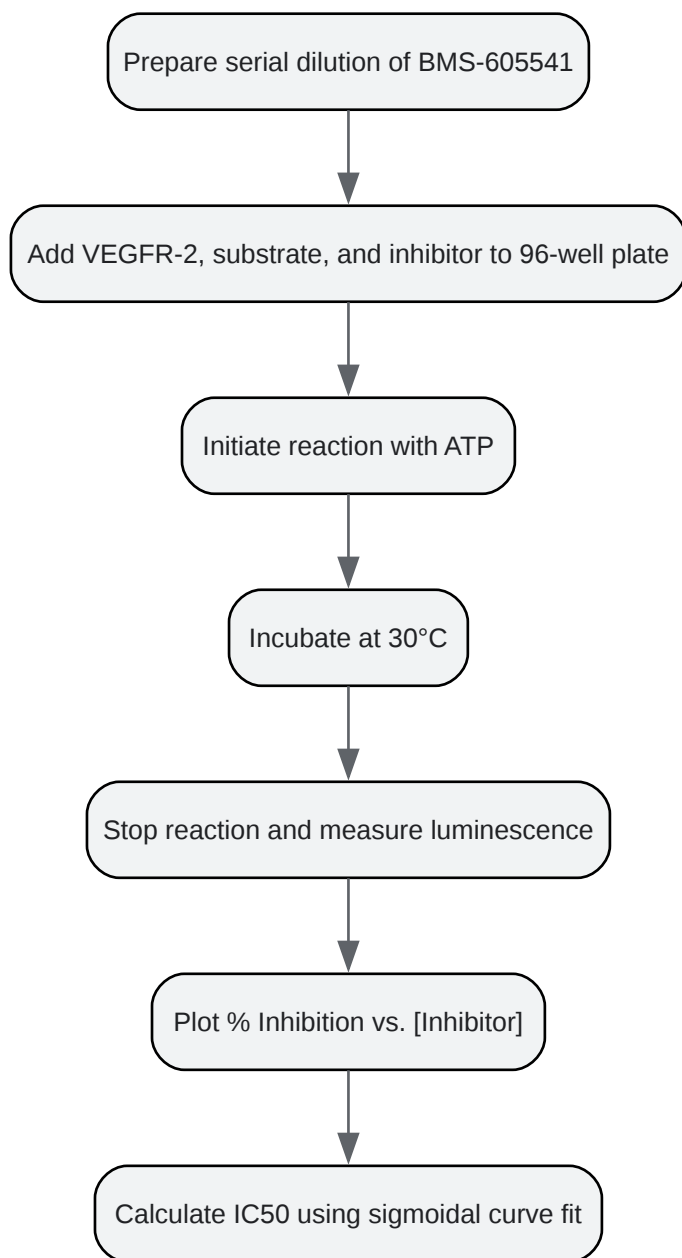


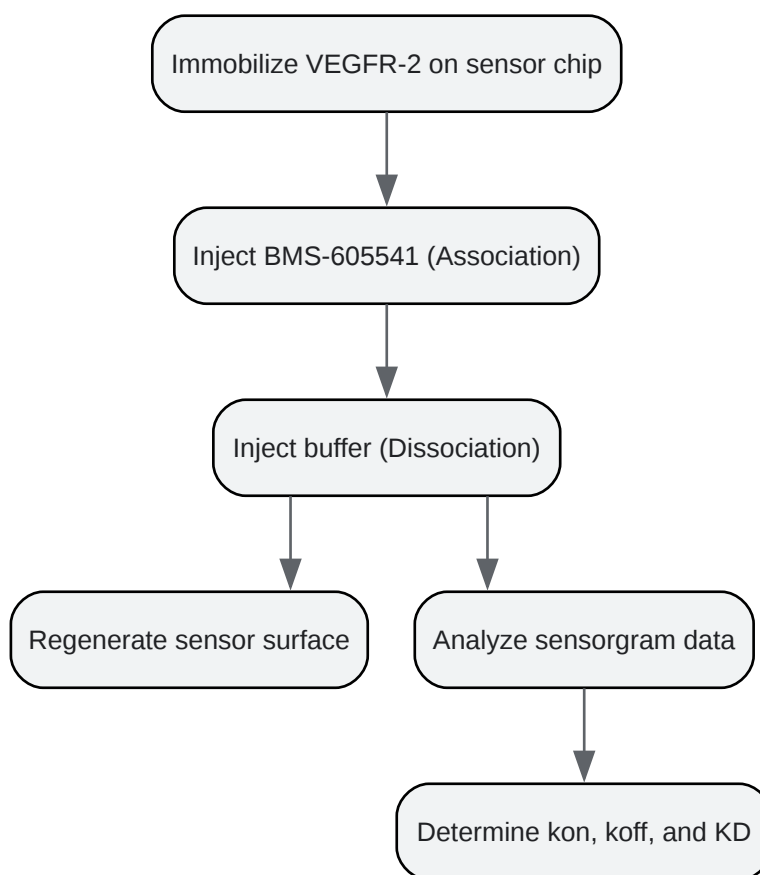
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Caption: VEGFR-2 signaling pathway and the inhibitory action of **BMS-605541**.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of an inhibitor in a kinase assay.





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